molecular formula C8H13NO B13174440 1-(1-Aminocyclobutyl)but-3-en-2-one

1-(1-Aminocyclobutyl)but-3-en-2-one

Cat. No.: B13174440
M. Wt: 139.19 g/mol
InChI Key: DDYYNFAZPPNSSO-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)but-3-en-2-one is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This compound features a cyclobutyl ring with an amino group and a butenone moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(1-Aminocyclobutyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(1-Aminocyclobutyl)but-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(1-Aminocyclobutyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclobutyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butenone moiety may also participate in interactions with other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(1-Aminocyclobutyl)but-3-en-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclobutyl)but-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)6-8(9)4-3-5-8/h2H,1,3-6,9H2

InChI Key

DDYYNFAZPPNSSO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1(CCC1)N

Origin of Product

United States

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